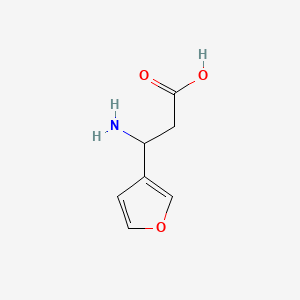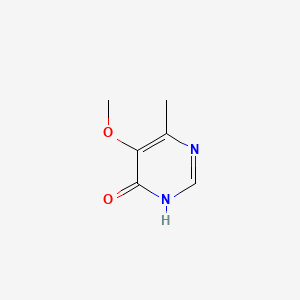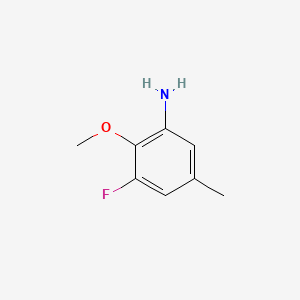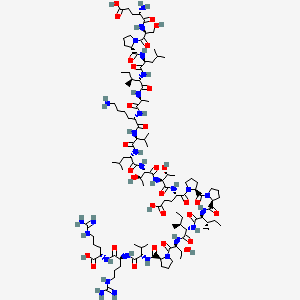
Phospholipase A2 activating peptide
描述
Phospholipase A2 activating peptide is a compound that plays a crucial role in the activation of phospholipase A2 enzymes. These enzymes are responsible for hydrolyzing the ester bond at the sn-2 position of phospholipids, leading to the release of free fatty acids and lysophospholipids. This process is essential in various biological functions, including inflammation, cell signaling, and membrane remodeling .
作用机制
Target of Action
Phospholipase A2 (PLA2) activating peptide primarily targets the Phospholipase A2 (PLA2) enzymes . These enzymes belong to a large family that cleaves phospholipids at the second position of the glycerol backbone, releasing a free fatty acid and a lysolipid moiety . The primary target phospholipids of PLA2 should be principally extracellular .
Mode of Action
The PLA2 activating peptide interacts with its targets, leading to the hydrolysis of the ester bond at the sn-2 position of phospholipids . This results in the release of fatty acids and lysophospholipids . The PLA2 enzymes are amphiphilic in nature and work only at the water/lipid interface, acting on phospholipid assemblies rather than on isolated single phospholipids .
Biochemical Pathways
The action of PLA2 triggers the production of lipid mediators by releasing polyunsaturated fatty acids (PUFAs) and lysophospholipids from membrane phospholipids . These bioactive lipids are substrates for intracellular biochemical pathways, leading to the production of potent mediators of inflammation, cell signaling, and carcinogenesis . For instance, arachidonic acid, a type of PUFA, can be processed by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes into eicosanoids .
Result of Action
The action of PLA2 leads to the release of free fatty acids and lysophospholipids from membrane phospholipids . This can alter the phospholipid composition of the membrane, participate in energy production by supplying fatty acids for β-oxidation, and contribute to the generation of barrier lipids . The released bioactive lipids can also act as potent mediators of inflammation, cell signaling, and carcinogenesis .
Action Environment
The action of PLA2 can be influenced by various environmental factors. For instance, secreted PLA2s (sPLA2s) require mM-order Ca2+ for catalysis . They can act on cellular membranes in an autocrine or paracrine manner . Furthermore, the activity of PLA2 enzymes can increase under inflammatory conditions .
生化分析
Biochemical Properties
Phospholipase A2 activating peptide plays a crucial role in biochemical reactions. It interacts with enzymes and proteins, specifically with Phospholipase A2 . It activates Phospholipase A2, which catalyzes the cleavage of fatty acids in position 2 of phospholipids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in macroautophagy, regulating the clearance of damaged lysosomes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It positively regulates cytosolic and calcium-independent phospholipase A2 activities .
Metabolic Pathways
This compound is involved in metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phospholipase A2 activating peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency .
化学反应分析
Types of Reactions
Phospholipase A2 activating peptide primarily undergoes hydrolysis reactions catalyzed by phospholipase A2 enzymes. These reactions involve the cleavage of the ester bond at the sn-2 position of phospholipids, resulting in the formation of free fatty acids and lysophospholipids .
Common Reagents and Conditions
The hydrolysis reactions typically require the presence of calcium ions (Ca2+), which act as cofactors for the phospholipase A2 enzymes. The reactions are usually carried out in aqueous environments at physiological pH and temperature .
Major Products
The major products of the hydrolysis reactions catalyzed by this compound are free fatty acids, such as arachidonic acid, and lysophospholipids. These products play significant roles in various biological processes, including the production of inflammatory mediators .
科学研究应用
Phospholipase A2 activating peptide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used to study the mechanisms of enzyme-catalyzed hydrolysis reactions. Researchers investigate the kinetics and thermodynamics of these reactions to understand the factors influencing enzyme activity and specificity .
Biology
In biology, this compound is employed to explore the roles of phospholipase A2 enzymes in cellular processes. Studies focus on how these enzymes contribute to membrane remodeling, signal transduction, and lipid metabolism .
Medicine
In medicine, this compound is utilized to develop therapeutic agents targeting inflammatory diseases. By modulating the activity of phospholipase A2 enzymes, researchers aim to control the production of inflammatory mediators and alleviate symptoms of conditions such as arthritis and asthma .
Industry
In the industrial sector, this compound is used in the production of bioactive lipids and lipid-based products. These compounds have applications in pharmaceuticals, cosmetics, and food industries .
相似化合物的比较
Phospholipase A2 activating peptide can be compared with other compounds that modulate the activity of phospholipase A2 enzymes. Some similar compounds include:
Melittin: A peptide found in bee venom that stimulates phospholipase A2 activity.
Calmodulin: A calcium-binding protein that regulates various enzymes, including phospholipase A2.
Arachidonic Acid: A fatty acid released by phospholipase A2 activity, serving as a precursor for inflammatory mediators.
This compound is unique in its specific interaction with phospholipase A2 enzymes, leading to targeted activation and modulation of enzyme activity. This specificity makes it a valuable tool in research and therapeutic applications .
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H184N28O30/c1-19-55(12)78(125-88(147)67(48-51(4)5)120-90(149)70-33-26-44-131(70)101(160)69(50-135)122-85(144)62(108)37-39-74(139)140)95(154)115-58(15)84(143)116-63(30-22-23-41-107)87(146)123-76(53(8)9)94(153)121-68(49-52(6)7)89(148)128-82(60(17)137)99(158)129-81(59(16)136)98(157)118-65(38-40-75(141)142)100(159)134-47-29-36-73(134)102(161)132-45-27-34-71(132)92(151)126-79(56(13)20-2)96(155)127-80(57(14)21-3)97(156)130-83(61(18)138)103(162)133-46-28-35-72(133)91(150)124-77(54(10)11)93(152)117-64(31-24-42-113-105(109)110)86(145)119-66(104(163)164)32-25-43-114-106(111)112/h51-73,76-83,135-138H,19-50,107-108H2,1-18H3,(H,115,154)(H,116,143)(H,117,152)(H,118,157)(H,119,145)(H,120,149)(H,121,153)(H,122,144)(H,123,146)(H,124,150)(H,125,147)(H,126,151)(H,127,155)(H,128,148)(H,129,158)(H,130,156)(H,139,140)(H,141,142)(H,163,164)(H4,109,110,113)(H4,111,112,114)/t55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFWHYXWBKKRHI-JYBILGDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H184N28O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745503 | |
| Record name | L-alpha-Glutamyl-L-seryl-L-prolyl-L-leucyl-L-isoleucyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-prolyl-L-valyl-L-arginyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137314-60-4 | |
| Record name | L-alpha-Glutamyl-L-seryl-L-prolyl-L-leucyl-L-isoleucyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-prolyl-L-valyl-L-arginyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Phospholipase A2 activating peptide (PLAP) interact with its target and what are the downstream effects?
A1: [] PLAP induces contraction in smooth muscle cells, with a peak effect observed at 30 seconds. This effect is sustained for at least 4 minutes. The mechanism involves the activation of a signaling cascade. First, PLAP activates Phospholipase A2 (PLA2), which then leads to the activation of Protein Kinase C (PKC). PKC, in turn, activates Mitogen-Activated Protein Kinase (MAPK). Inhibiting either PLA2 with ONO-RS-082 or PKC with calphostin C effectively blocks both the contraction and the increase in MAP kinase activity. This suggests that PLAP's effect on smooth muscle contraction is mediated by this PLA2-PKC-MAPK pathway.
Q2: Can you explain the difference in how PLAP and amyloid-β (Aβ) oligomers interact with Phospholipase A2?
A2: [] While both PLAP and Aβ oligomers can ultimately impact Phospholipase A2 (PLA2) activity, they do so through distinct mechanisms. PLAP primarily activates the PLA2-PKC-MAPK pathway leading to smooth muscle contraction. In contrast, Aβ oligomers exert their effects by first interacting with the cellular prion protein (PrPC). This interaction is crucial as it triggers the translocation of cytoplasmic Phospholipase A2 (cPLA2) to lipid rafts within synapses. This translocation facilitates the formation of a complex involving cPLA2, Aβ, and PrPC, ultimately leading to synapse damage. The absence of PrPC prevents this cascade, highlighting its critical role in Aβ-induced, cPLA2-mediated synapse damage.
Q3: What can you tell me about the levels of Trypsinogen Activation Peptide (TAP) and Phospholipase A2 Activation Peptide (PROP) in acute pancreatitis?
A3: [] Elevated levels of both TAP and PROP are observed in patients with acute pancreatitis, indicating early activation of these enzymes. Interestingly, there are distinctions in their levels depending on the severity and type of pancreatitis. Patients with severe acute pancreatitis (SAP) exhibit higher plasma TAP levels upon admission compared to those with mild pancreatitis (MAP). This difference could be attributed to the presence of pancreatic necrosis, a hallmark of SAP, where TAP concentrations are markedly elevated. Conversely, PROP levels are initially higher in MAP patients than in those with SAP. This finding might seem counterintuitive, but it suggests that systemic PLA2 activation could be more pronounced in the earlier stages of MAP.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


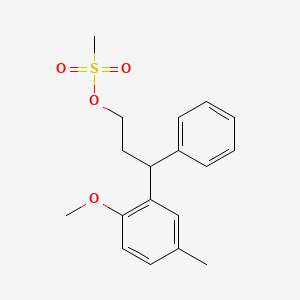

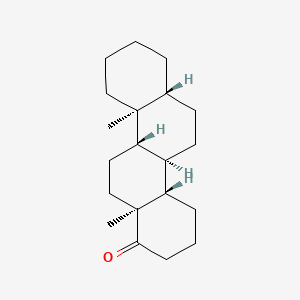


![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)
